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Compound of Interest

Compound Name: Dot1L-IN-2

Cat. No.: B12426624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The DOT1L (Disruptor of Telomeric Silencing 1-Like) enzyme, a histone methyltransferase

responsible for H3K79 methylation, has emerged as a critical therapeutic target, particularly in

MLL-rearranged leukemias. The aberrant activity of DOT1L in these cancers drives the

expression of leukemogenic genes. This guide provides a comparative analysis of the

selectivity and cellular activity of the DOT1L inhibitor, referred to herein as Dot1L-IN-2 (based

on published data for highly similar compounds, designated as compound 10 and compound

11), alongside other well-characterized DOT1L inhibitors: EPZ004777, EPZ-5676

(Pinometostat), and SGC0946. The information presented is based on publicly available

experimental data to aid researchers in selecting the appropriate chemical probe for their

studies.

Data Presentation: Quantitative Comparison of
DOT1L Inhibitors
The following tables summarize the biochemical potency, cellular activity, and selectivity of

Dot1L-IN-2 and other key DOT1L inhibitors.
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Compound Assay Type IC50 (nM) Ki (nM) Reference

Dot1L-IN-2

(Compound

10/11)

Not specified Not available Not available [1]

EPZ004777 Radiometric 0.4 Not available [2]

EPZ-5676

(Pinometostat)
Not specified Not available 0.08 [3][4]

SGC0946 AlphaLISA 17.4 Not available [5]

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines
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Compound Cell Line
Oncogenic
Driver

IC50 (nM) Reference

Dot1L-IN-2

(Compound 10)
MOLM-13 MLL-AF9 4.8 [1]

MV4-11 MLL-AF4 6.1 [1]

RS4;11 MLL-AF4 8.9 [1]

SEM MLL-AF4 12.5 [1]

Dot1L-IN-2

(Compound 11)
MOLM-13 MLL-AF9 6.2 [1]

MV4-11 MLL-AF4 7.9 [1]

RS4;11 MLL-AF4 11.6 [1]

SEM MLL-AF4 16.2 [1]

EPZ-5676

(Pinometostat)
MOLM-13 MLL-AF9 8.3 [1]

MV4-11 MLL-AF4 10.5 [1]

RS4;11 MLL-AF4 15.2 [1]

SEM MLL-AF4 21.4 [1]

EPZ004777 MV4-11 MLL-AF4 ~100 [6]

SGC0946 MV4-11 MLL-AF4 Not available [7]

Table 3: Selectivity Profile Against Other Histone Methyltransferases (HMTs)
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Compound HMT Panel
Selectivity vs.
DOT1L

Reference

Dot1L-IN-2

(Compound 10/11)
Not specified Stated as "selective" [1]

EPZ004777 Panel of 8 HMTs >100-fold [2]

EPZ-5676

(Pinometostat)
Panel of 15 HMTs >37,000-fold [3]

SGC0946 Not specified
Stated as "highly

selective"
[7]

Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and

aid in the design of future studies.

Biochemical Kinase Inhibition Assay (LanthaScreen™
Eu Kinase Binding Assay)
This assay determines the biochemical potency (IC50) of inhibitors against the DOT1L enzyme.

Materials:

DOT1L enzyme (recombinant)

LanthaScreen™ Eu-anti-GST Antibody

Kinase Buffer A

DOT1L-specific tracer

Test compounds (e.g., Dot1L-IN-2)

384-well plates

Procedure:
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Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute

in Kinase Buffer A to achieve the desired final concentrations.

Kinase/Antibody Mixture: Prepare a solution containing the DOT1L enzyme and the Eu-anti-

GST antibody in Kinase Buffer A.

Assay Plate Setup:

Add 4 µL of the diluted test compound to the wells of a 384-well plate.

Add 4 µL of the kinase/antibody mixture to each well.

Add 4 µL of the DOT1L-specific tracer to all wells to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-

Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and

measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 tracer).

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio

against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.

Cellular H3K79 Dimethylation (H3K79me2) ELISA
This assay quantifies the inhibition of DOT1L activity within cells by measuring the levels of

H3K79me2.

Materials:

MLL-rearranged leukemia cell line (e.g., MV4-11)

Cell culture medium and supplements

Test compounds

Histone extraction buffer
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ELISA plate pre-coated with anti-H3K79me2 antibody

Detection antibody (e.g., anti-H3 antibody)

HRP-conjugated secondary antibody

TMB substrate

Stop solution (e.g., 2N H₂SO₄)

Procedure:

Cell Treatment: Seed cells in a 96-well plate and treat with a dose range of the test inhibitor

or vehicle control (DMSO) for a specified period (e.g., 4-10 days).

Histone Extraction: Harvest the cells and extract histones using a histone extraction buffer.

Quantify the total protein concentration of the histone extracts.

ELISA:

Add equal amounts of histone extracts to the wells of the pre-coated ELISA plate.

Incubate to allow binding of H3K79me2 to the capture antibody.

Wash the wells and add the detection antibody (anti-H3) to normalize for the total amount

of histone H3.

Wash and add the HRP-conjugated secondary antibody.

Incubate and wash again.

Add TMB substrate and incubate until color develops.

Add stop solution to terminate the reaction.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Normalize the H3K79me2 signal to the total H3 signal for each well. Plot the

normalized H3K79me2 levels against the inhibitor concentration to determine the cellular
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IC50.

Cell Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effect of DOT1L inhibitors on cancer cell lines.

Materials:

MLL-rearranged leukemia cell line (e.g., MOLM-13)

Cell culture medium and supplements

Test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well plates

Procedure:

Cell Seeding: Seed cells at a predetermined density in a 96-well plate.

Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle

control (DMSO).

Incubation: Incubate the plate for a prolonged period (e.g., 7-14 days), as the effects of

DOT1L inhibition on cell proliferation are often delayed.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for

the formation of formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of

cell viability (relative to the vehicle control) against the logarithm of the inhibitor
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concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and

experimental workflows relevant to the assessment of DOT1L inhibitors.
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Biochemical IC50 Determination Workflow

Start

Prepare Serial Dilutions of Inhibitor

Combine DOT1L, Antibody, and Inhibitor

Add Fluorescent Tracer

Incubate at Room Temperature

Measure TR-FRET Signal

Calculate IC50 from Dose-Response Curve

End
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Cellular Activity Assessment Workflow

Start

Culture MLL-rearranged
Leukemia Cells

Treat Cells with DOT1L Inhibitor

Incubate for an Extended Period
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(ELISA/Western)
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End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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and industry.
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